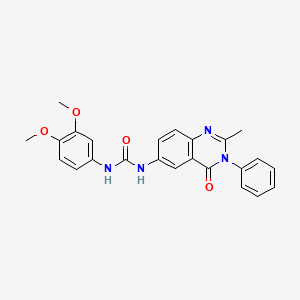

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

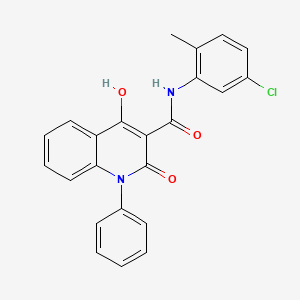

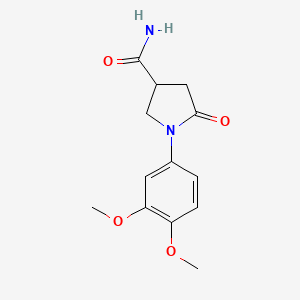

“N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), a nitro group (-NO2), and a hydrazine group (-NH-NH2), all attached to benzene rings .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic attack. The hydrazine and sulfonamide groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Pro-apoptotic Effects

Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds, including variants of sulfonamide derivatives, significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes. This suggests their potential application in cancer therapy through mechanisms involving activation of apoptotic genes possibly mediated by p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

Electrochemical Studies

Electrochemical behavior of sulfonamide derivatives has been extensively studied, revealing insights into their redox properties. This includes the reversible reduction of certain sulfonamides to form corresponding anion radicals, demonstrating their potential in electrochemical applications and understanding their stability and reactivity (Asirvatham & Hawley, 1974).

Supramolecular Architectures

Research on N-aryl-2,5-dimethoxybenzenesulfonamides has shown different supramolecular architectures mediated by weak interactions, highlighting the importance of sulfonamide moieties in developing novel pharmacological agents. These compounds are key pharmacophores due to their structural and interaction diversity, providing valuable insights into drug design and development (Shakuntala et al., 2017).

Advanced Oxidation Processes

A study utilizing MnCo2O4/g-C3N4 for activating peroxymonosulfate (PMS) in treating nitrobenzene highlights the potential of sulfonamide compounds in environmental applications. This approach, differing from traditional sulfate radical-based oxidation, showcases the role of high-valent metal-oxo species in degrading pollutants, indicating the utility of sulfonamides in environmental chemistry and pollutant treatment processes (Zheng et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of neurological functions and responses to hormones and neurotransmitters .

Mode of Action

Amitraz acts as an alpha-adrenergic agonist, meaning it binds to and activates the alpha-adrenergic receptors . This interaction leads to a series of changes in the neurological functions of the organism, including overexcitation . It also interacts with octopamine receptors of the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The activation of the alpha-adrenergic receptors by Amitraz affects several biochemical pathways. These include the Tox21-nuclear receptor signaling and stress response pathways . The activation of these pathways can lead to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization .

Pharmacokinetics

It is known that amitraz and its metabolites are able to pass the blood-brain barrier (bbb), suggesting a high level of bioavailability in the central and peripheral nervous systems .

Result of Action

The result of Amitraz’s action is overexcitation, which can lead to paralysis and death in insects . In mammals, Amitraz is less harmful and is often used as an insecticide against mite or tick infestations .

Action Environment

The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. For example, it is widely used in the beekeeping industry as a control for the Varroa destructor mite . There have been recent reports of resistance, likely driven by overuse and off-label use .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-9-3-5-12(10(2)7-9)17-23(21,22)14-8-11(18(19)20)4-6-13(14)16-15/h3-8,16-17H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHOQEZGADFDAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)

![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2761664.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)

![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2761676.png)